(3-Chlorophenyl)(piperazin-1-yl)methanone
CAS No.: 100939-90-0
VCID: VC20739687
Molecular Formula: C11H13ClN2O
Molecular Weight: 224.68 g/mol
* For research use only. Not for human or veterinary use.

Description |
(3-Chlorophenyl)(piperazin-1-yl)methanone is a chemical compound characterized by its unique structure, which includes a piperazine ring and a chlorophenyl group. This compound is notable for its potential biological activities, particularly in medicinal chemistry. The molecular formula of the base compound is not explicitly detailed in reliable sources, but its dihydrochloride form has a molecular formula of C11H14Cl2N2O with a molecular weight of approximately 261.15 g/mol for the dihydrochloride form . Biological Activities and Potential Applications(3-Chlorophenyl)(piperazin-1-yl)methanone has been evaluated for its biological activity, particularly in antimicrobial and antiviral contexts. Studies indicate that derivatives of piperazine compounds exhibit significant antimicrobial properties, suggesting that this compound may also possess similar activity. The specific mechanisms of action are still under investigation but could involve interaction with bacterial cell membranes or inhibition of essential enzymes.
Research Findings and Future DirectionsResearch on (3-Chlorophenyl)(piperazin-1-yl)methanone is ongoing, with a focus on understanding its interactions with biological systems. Preliminary studies suggest it may interact with specific receptors or enzymes involved in microbial metabolism. Further studies are required to elucidate these interactions fully and understand their implications for therapeutic use. Comparison with Similar CompoundsSimilar compounds, such as (4-Chlorophenyl)(piperazin-1-yl)methanone and (3,4-Dichlorophenyl)(piperazin-1-yl)methanone, share structural similarities but differ in the positioning and number of chlorine atoms on the phenyl ring. These differences can affect their biological activity and interactions with biological targets. |
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CAS No. | 100939-90-0 | |||||||||||||||
Product Name | (3-Chlorophenyl)(piperazin-1-yl)methanone | |||||||||||||||
Molecular Formula | C11H13ClN2O | |||||||||||||||
Molecular Weight | 224.68 g/mol | |||||||||||||||
IUPAC Name | (3-chlorophenyl)-piperazin-1-ylmethanone | |||||||||||||||
Standard InChI | InChI=1S/C11H13ClN2O/c12-10-3-1-2-9(8-10)11(15)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |||||||||||||||
Standard InChIKey | FBTDRVSCKFZIQH-UHFFFAOYSA-N | |||||||||||||||
SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl | |||||||||||||||
Canonical SMILES | C1CN(CCN1)C(=O)C2=CC(=CC=C2)Cl | |||||||||||||||
PubChem Compound | 1074765 | |||||||||||||||
Last Modified | Sep 12 2023 |
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